N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine is a synthetic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Properties
CAS No. |
61852-89-9 |
|---|---|
Molecular Formula |
C22H33Cl2N3O4S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(21(29)25-18(22(30)31)8-13-32-3)26-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,29)(H,26,28)(H,30,31)/t18-,20-/m1/s1 |
InChI Key |
MCJMTARMCWUXDV-UYAOXDASSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine involves multiple steps. The starting material, 4-aminobenzoic acid, undergoes methyl esterification followed by the addition of two 2-hydroxyethyl groups using ethylene oxide. The intermediate is then treated with acetyl chloride and methanol, followed by POCl3 in toluene, and finally, concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-hydroxyethyl)amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The compound exerts its effects primarily through alkylation. The bis(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Sarcolysine: A phenylalanine derivative with antitumor activity
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-valyl-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of the valyl and methionine residues. This combination enhances its potential as a targeted anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
